molecular formula C14H13BrFN B572068 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene CAS No. 1355247-98-1

1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene

Cat. No.: B572068
CAS No.: 1355247-98-1
M. Wt: 294.167
InChI Key: AZSFPFGHUNVLDO-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene is an organic compound with the molecular formula C14H13BrFN. It is a derivative of benzene, featuring bromine, fluorine, and benzylaminomethyl substituents.

Preparation Methods

The synthesis of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene typically involves multi-step organic reactions. One common method includes the bromination of 3-fluoro-2-(benzylaminomethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, using palladium catalysts in coupling reactions can yield biaryl compounds .

Scientific Research Applications

1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .

Comparison with Similar Compounds

1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene can be compared with similar compounds such as:

Properties

IUPAC Name

N-[(2-bromo-6-fluorophenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFN/c15-13-7-4-8-14(16)12(13)10-17-9-11-5-2-1-3-6-11/h1-8,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSFPFGHUNVLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=C(C=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742803
Record name N-Benzyl-1-(2-bromo-6-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-98-1
Record name N-Benzyl-1-(2-bromo-6-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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